molecular formula C9H13BrOS B13579040 4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol

4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol

Cat. No.: B13579040
M. Wt: 249.17 g/mol
InChI Key: QPLYNCYXKQHUMR-UHFFFAOYSA-N
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Description

4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol is an organic compound that features a brominated thiophene ring attached to a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol typically involves the bromination of thiophene followed by the attachment of the butanol moiety. One common method involves the use of Suzuki cross-coupling reactions, where 3-bromothiophene-2-carbaldehyde is reacted with appropriate boronic acids in the presence of palladium catalysts . The reaction conditions often include the use of glacial acetic acid and specific temperatures to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki cross-coupling reactions, utilizing automated reactors and optimized conditions to ensure consistent quality and yield. The use of advanced catalysts and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the brominated thiophene ring into a more saturated form.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated thiophene derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylaniline: A related compound with similar structural features.

    3-Bromothiophene-2-carbaldehyde: Another brominated thiophene derivative used in similar synthetic applications.

Uniqueness

4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol is unique due to its combination of a brominated thiophene ring and a butanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Properties

Molecular Formula

C9H13BrOS

Molecular Weight

249.17 g/mol

IUPAC Name

4-(3-bromothiophen-2-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C9H13BrOS/c1-6(7(2)11)5-9-8(10)3-4-12-9/h3-4,6-7,11H,5H2,1-2H3

InChI Key

QPLYNCYXKQHUMR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CS1)Br)C(C)O

Origin of Product

United States

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